molecular formula C19H24ClN5O4 B3411429 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 919020-70-5

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3411429
CAS No.: 919020-70-5
M. Wt: 421.9 g/mol
InChI Key: ZCSVRIGQVGLMEJ-UHFFFAOYSA-N
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Description

The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine-derived molecule characterized by:

  • 1,3-dimethyl substitution on the purine core, enhancing steric stability.
  • A 4-chlorophenoxy group attached via a 2-hydroxypropyl chain, contributing electron-withdrawing effects and lipophilicity.
  • A propylamino group at the 8-position, influencing hydrogen bonding and solubility.

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O4/c1-4-9-21-18-22-16-15(17(27)24(3)19(28)23(16)2)25(18)10-13(26)11-29-14-7-5-12(20)6-8-14/h5-8,13,26H,4,9-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSVRIGQVGLMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

Compound ID Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound 1,3-dimethyl; 4-chlorophenoxy; propylamino C21H25ClN6O5 476.9 Balanced lipophilicity and hydrogen bonding potential.
1,3-dimethyl; 4-methoxyphenoxy; 3-methylphenylamino C25H30N6O6 ~518.5* Increased electron-donating (methoxy) and aromatic bulk (3-methylphenyl).
3-methyl; 4-chlorophenoxy; 3-methoxypropylamino C23H27ClN6O6 ~519.0* Methoxypropyl chain enhances solubility but may reduce CNS penetration.
3-methyl; 4-methoxyphenoxy; 2-hydroxyethylamino C21H26N6O7 ~486.5* Hydroxyethyl group improves hydrophilicity, potentially reducing bioavailability.
3-methyl; 4-chlorophenoxy; indole-hydrazinyl C23H20ClN7O5 509.9 Bulky indole-derived substituent may hinder membrane permeability.

*Calculated based on molecular formulas.

Key Comparative Insights

Electron Effects: The 4-chlorophenoxy group (target and ) enhances lipophilicity and metabolic resistance compared to 4-methoxyphenoxy (), which offers electron-donating properties . The propylamino group (target) provides moderate hydrophobicity, whereas 3-methoxypropylamino () and 2-hydroxyethylamino () introduce polar functionalities that may alter binding kinetics .

’s indole-hydrazinyl group introduces significant bulk (509.9 g/mol), likely reducing solubility and bioavailability compared to the target compound .

Biological Implications: The target’s propylamino group may favor interactions with hydrophobic binding pockets in enzymes or receptors, while ’s hydroxyethylamino group could enhance water solubility at the expense of membrane permeability . ’s 3-methylphenylamino substituent introduces aromaticity, which might improve affinity for planar binding sites but increase metabolic susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

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